![molecular formula C20H18O5 B585845 Corylifol C CAS No. 775351-91-2](/img/structure/B585845.png)
Corylifol C
Overview
Description
Corylifol C is a potent protein kinase inhibitor . It has IC50 values of 8.7, 3.0, 2.1, 6.4, 4.5, 6.2, 2.3, 1.2, 5.1 μg/ml for ARK5, Aurora-A, Aurora-B, AXL, B-RAF-VE, CDK4/CycD1, TIE2, EGF-R, EPHB4, respectively .
Synthesis Analysis
Corylifol A, a compound related to Corylifol C, has been synthesized from Psoralea corylifolia L . Another study reported the enzymatic synthesis of Corylifol A glucosides using the UDP-glycosyltransferase YjiC from Bacillus licheniformis DSM 13 .Molecular Structure Analysis
Corylifol C has a molecular formula of C20H18O5 . It is a natural product found in Cullen corylifolium .Chemical Reactions Analysis
Corylifol C has been found to inhibit protein kinase at very low concentrations . Other compounds, particularly newly defined 7,2,4-trihydroxy-3-arylcoumarin and psoracoumestan, have shown to have an effective impact on cellular pathways .Physical And Chemical Properties Analysis
Corylifol C is a yellow powder . It has a molecular weight of 338.4 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Comprehensive Analysis of Corylifol C Applications
Corylifol C, a compound derived from the fruit of Psoralea corylifolia, has been the subject of extensive research due to its diverse pharmacological properties. Below is a detailed analysis of six unique scientific research applications of Corylifol C, each presented in a separate section.
Anti-Inflammatory and Antibacterial Properties: Corylifol C has demonstrated potent anti-inflammatory and antibacterial effects. It has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound in the development of new anti-MRSA drugs . The anti-inflammatory properties of Corylifol C could be beneficial in treating conditions characterized by inflammation.
Antioxidant Activity: The antioxidant properties of Corylifol C contribute to its potential in preventing oxidative stress-related diseases. Oxidative stress is implicated in various chronic conditions, including cardiovascular diseases and neurodegenerative disorders. Corylifol C’s ability to neutralize free radicals may offer a protective effect against these diseases.
Antitumor Effects: Corylifol C has shown promise in antitumor research, with studies indicating its effectiveness in inhibiting the growth of certain cancer cells. Its mechanism may involve the induction of apoptosis and the inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy.
Neuroprotective Effects: Research has suggested that Corylifol C possesses neuroprotective effects, which could be valuable in the treatment of neurodegenerative diseases. Its potential to protect nerve cells from damage and to improve cognitive functions warrants further exploration in the context of diseases like Alzheimer’s and Parkinson’s.
Cardioprotective Potential: The cardioprotective potential of Corylifol C is another area of interest. Its effects on the cardiovascular system, such as reducing the risk of atherosclerosis and improving heart function, make it a compound of interest for heart disease research and potential therapeutic applications.
Muscle Atrophy Prevention: In the context of type 2 diabetes, Corylifol C has been studied for its effects on muscle atrophy. It has been found to enhance muscle strength and mass, suppress inflammatory cytokines, and improve mitochondrial quality control in diabetic mice . These findings suggest its potential application in preventing or treating muscle atrophy associated with diabetes.
Future Directions
Further studies are needed to understand the toxic substance basis, dose-effect-toxicity relationship, and toxicological mechanism of Corylifol C . More research is also required to explore its anti-cancer potential by inhibiting the enzyme MAPK/ERK kinase phosphorylation and inducing apoptotic cell death .
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-5-13-15(21)8-6-14-17(23)10-19(25-20(13)14)12-4-7-16(22)18(24)9-12/h3-4,6-10,21-22,24H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLIDQIPMAHDLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Corylifol C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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